N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Anticancer screening HeLa cells WST-8 assay

N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-83-2) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide class, with molecular formula C20H20N4O2S and molecular weight 380.47 g/mol. It comprises a 6-(pyridin-3-yl)pyridazine core linked via a thioether to an acetamide moiety bearing a 4-methoxyphenethylamine tail.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 872987-83-2
Cat. No. B2362699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
CAS872987-83-2
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C20H20N4O2S/c1-26-17-6-4-15(5-7-17)10-12-22-19(25)14-27-20-9-8-18(23-24-20)16-3-2-11-21-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,25)
InChIKeyOZEDKYQUMKGPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-83-2): Procurement-Ready Chemical Profile and Screening-Class Activity


N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-83-2) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide class, with molecular formula C20H20N4O2S and molecular weight 380.47 g/mol . It comprises a 6-(pyridin-3-yl)pyridazine core linked via a thioether to an acetamide moiety bearing a 4-methoxyphenethylamine tail. This compound has appeared in PubChem antiproliferative screening panels, where it was among three active hits out of six tested against human HeLa cervical carcinoma cells in a 48-hour WST-8 assay, with at least one compound in the panel exhibiting sub-micromolar activity (≤ 1 µM) [1]. It is commercially available from multiple chemical vendors, typically at 95% purity, for early-stage research use .

Why Generic Pyridazine-Thioacetamide Substitution Fails: Structural Determinants Differentiating CAS 872987-83-2 for Targeted Procurement


The pyridazinyl-thioacetamide scaffold is conformationally flexible and highly sensitive to subtle changes in the N-aryl/alkyl amide substituent and the 6-position heterocycle on the pyridazine ring. Published structure–activity relationship (SAR) studies on the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrate that even minor modifications—such as replacing a phenyl group with a heteroaryl substituent or altering the amide tail—can dramatically shift the multitarget inhibition profile across telomerase, JAK1, STAT3, and TLR4, leading to differences in growth inhibition ranging from negligible to 79% at 10 µM [1]. The target compound’s unique 3-pyridyl substitution on the pyridazine core introduces an additional hydrogen-bond acceptor and potential metal-coordination site absent in the 6-phenyl analog (CAS 872688-48-7). Furthermore, the 4-methoxyphenethyl amide tail confers distinct lipophilicity and electronic character compared to the N-phenyl or N-thiazolyl variants, making simple interchange with in-class compounds scientifically unreliable [1]. The quantitative evidence below substantiates these differentiation points for procurement decision-making.

Quantitative Differentiation Evidence for N-(4-Methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (872987-83-2) vs. Closest Analogs


Antiproliferative Activity in HeLa Cervical Carcinoma: Target Compound vs. Class-Level Screening Baseline

In a PubChem-deposited antiproliferative screening panel against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide was identified as one of only three active compounds out of six tested, with at least one compound in the panel achieving sub-micromolar potency (≤ 1 µM) [1]. This hit rate demonstrates that the compound possesses measurable antiproliferative activity within a small screening set, distinguishing it from three inactive analogs tested under identical conditions.

Anticancer screening HeLa cells WST-8 assay Antiproliferative activity Pyridazine-thioacetamide

Structural Differentiation: 3-Pyridyl vs. Phenyl at the Pyridazine 6-Position and Impact on Target Engagement Potential

The 3-pyridyl substituent at the pyridazine 6-position in the target compound introduces a nitrogen atom capable of acting as a hydrogen-bond acceptor and potential metal-coordination site, a feature absent in the closest commercial analog, N-(4-methoxyphenethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 872688-48-7) . Published SAR on structurally related pyridazine-thioacetamide and imidazo[1,2-b]pyridazine series demonstrates that the presence of a pyridine nitrogen at this position can dramatically enhance kinase inhibitory potency: for example, in the imidazo[1,2-b]pyridazin-3-yl series, compound 16a incorporating a pyridine-like heterocycle achieved a BCR-ABL1 kinase IC50 of 8.5 nM [1]. While this specific data point is derived from a related but distinct scaffold, it establishes the class-level principle that heteroaryl nitrogen incorporation at the pyridazine periphery is a critical determinant of target binding affinity.

Kinase inhibition Hydrogen bonding Pyridazine SAR c-Met BCR-ABL

Amide Tail Differentiation: 4-Methoxyphenethyl vs. N-Phenyl in Multi-Target Cancer Cell Growth Inhibition

In the 2024 Shaldam et al. study on N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives, the most potent compound (4l) bearing an optimized amide tail achieved 64.95% telomerase inhibition and 79% growth inhibition of MCF-7 breast cancer cells at a 10 µM screening concentration, while other analogs in the same series with different N-aryl substitutions showed substantially weaker activity [1]. The target compound's 4-methoxyphenethyl tail is structurally distinct from the N-phenyl tails explored in this published series, occupying a different region of lipophilic and electronic chemical space. The methoxyphenethyl group introduces a flexible ethylene spacer and a terminal methoxy substituent, which published SAR trends in this scaffold class indicate can modulate both target affinity and cellular permeability [1].

Telomerase inhibition JAK1/STAT3 Multi-target anticancer SAR Growth inhibition

Scaffold Differentiation: Pyridazine vs. Triazolo[4,3-b]pyridazine Core and Synthetic Accessibility

A close structural analog, N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894059-20-2), features an additional fused triazole ring on the pyridazine core, increasing the molecular weight from 380.47 to 420.49 g/mol and adding two extra nitrogen atoms . The triazolo-fused analog likely exhibits reduced conformational flexibility at the pyridazine core and altered electronic properties due to the electron-withdrawing triazole ring. In related triazolo[4,3-b]pyridazine series, literature reports IC50 values in the range of 0.83–1.20 µM against A549 and MCF-7 cell lines for optimized derivatives . The target compound, lacking the fused triazole, retains greater synthetic accessibility for further derivatization at the pyridazine ring and presents a simpler intellectual property landscape for lead optimization programs.

Scaffold comparison Synthetic tractability Triazolo-pyridazine Lead optimization Medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-(4-Methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (872987-83-2)


Hit Validation in Anticancer Screening Libraries for Multi-Target Kinase and Telomerase Programs

The compound’s documented antiproliferative activity in HeLa cells [1], combined with its structural features consistent with kinase and telomerase inhibition motifs established in the 2024 Shaldam et al. pyridazine-thioacetamide study [2], makes it suitable for hit validation in academic or biotech screening libraries targeting multi-oncogenic pathways (telomerase/JAK1/STAT3/TLR4). Researchers should procure this compound as a confirmed active hit for follow-up dose–response profiling and initial SAR expansion, rather than starting from an untested virtual screening hit.

SAR Expansion Around the 6-Position Heteroaryl of the Pyridazine Core

The 3-pyridyl substituent distinguishes this compound from the more common 6-phenyl analog (CAS 872688-48-7) and provides a heteroaryl handle for exploring kinase hinge-region binding interactions . This compound should be procured as the 'pyridyl reference standard' for systematic SAR studies comparing heteroaryl vs. aryl substituents at the pyridazine 6-position, with the goal of identifying substituents that enhance potency and selectivity for specific kinase targets.

Amide Tail Diversification for Cellular Potency Optimization

The 4-methoxyphenethyl tail represents a distinct point in amide tail chemical space that has not been explored in published pyridazine-thioacetamide series, where N-phenyl tails have been the primary focus [2]. Procurement of this compound enables researchers to benchmark the contribution of the flexible ethylene-linked methoxyphenethyl tail against published N-phenyl analogs, guiding rational tail modifications to improve cellular permeability, metabolic stability, and target engagement.

Scaffold Comparison: Pyridazine vs. Triazolo[4,3-b]pyridazine Core Selection in Lead Generation

When deciding between the simpler pyridazine scaffold (MW 380.47) and the more complex triazolo[4,3-b]pyridazine analog (CAS 894059-20-2, MW 420.49) , researchers should procure both compounds for parallel head-to-head profiling. The pyridazine core offers advantages in synthetic tractability, lower molecular weight, and potential for downstream optimization before committing to the added complexity and IP constraints of the fused triazole system.

Quote Request

Request a Quote for N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.